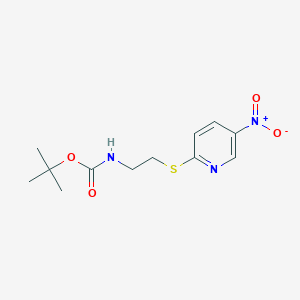
tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR: is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a thioether linkage at the 2-position The thioether is further connected to an ethyl chain terminating in a tert-butoxycarbonyl-protected amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2-chloro-5-nitropyridine with 2-(tert-butoxycarbonylamino)ethanethiol under basic conditions to form the thioether linkage.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products:
Reduction Product: 2-[2-(tert-Butoxycarbonylamino)ethylthio]-5-aminopyridine.
Substitution Product: Various substituted thioethers depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential use in drug development, particularly in the design of molecules that can interact with biological targets such as enzymes or receptors.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitro group and thioether linkage may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-[2-(tert-Butoxycarbonylamino)ethoxy]ethanol
- N-(tert-Butoxycarbonyl)ethanolamine
- 2-(tert-Butoxycarbonylamino)-1-ethanol
Comparison:
- Structural Differences: While these compounds share the tert-butoxycarbonyl-protected amine group, they differ in their other functional groups and overall structure.
- Uniqueness: tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR is unique due to the presence of both a nitro group and a thioether linkage, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-nitropyridin-2-yl)sulfanylethyl]carbamate |
InChI |
InChI=1S/C12H17N3O4S/c1-12(2,3)19-11(16)13-6-7-20-10-5-4-9(8-14-10)15(17)18/h4-5,8H,6-7H2,1-3H3,(H,13,16) |
InChI Key |
XNRZXJPGSHUNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
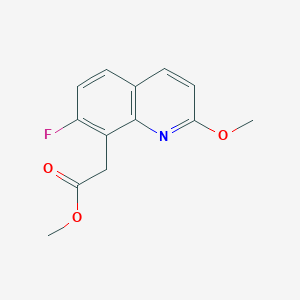
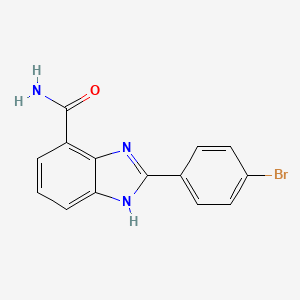
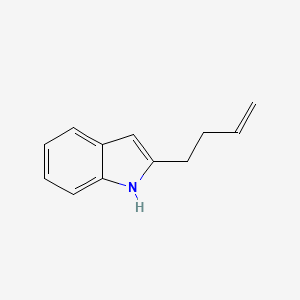
![4-Methyl-1-{[2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl]-methylcarbonyl}-piperazine](/img/structure/B8396243.png)
![[Ethoxy(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B8396248.png)
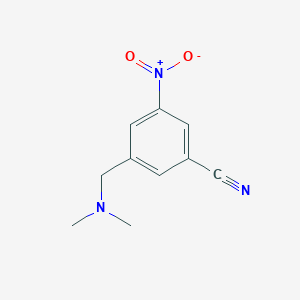

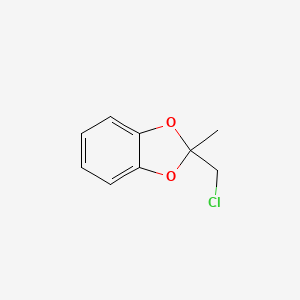
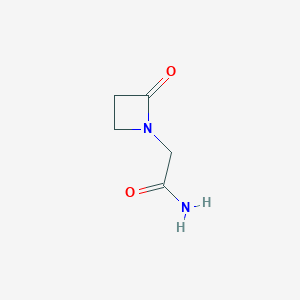


![2-chloro-4,6-bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B8396284.png)
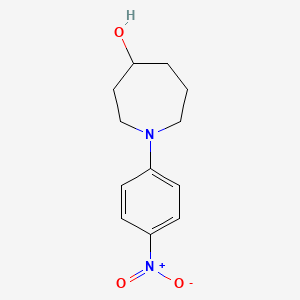
![5-(3,5-dichlorophenylthio)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B8396296.png)
